ASP9831
Description
TK9Msv53AD (systematic name: 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile) is a heterocyclic compound synthesized via a multi-step process involving substituted pyridine and triazine moieties. The synthesis involves five critical steps:
Preparation of intermediate 9d using 4Å molecular sieves, copper(I) acetate monohydrate, and specific solvents.
Reduction of 9d to 9e with iron powder and ammonium chloride.
Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester to yield 9f.
Cyclization of 9f under acetic acid/sodium acetate conditions.
Purification to isolate the final compound .
Structural confirmation was achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with data indicating high purity and stability .
Properties
CAS No. |
728013-50-1 |
|---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[7-ethyl-2-(methoxymethyl)-4-(5-methyl-3-pyridinyl)pyrrolo[1,2-b]pyridazin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H23N3O3/c1-4-15-5-7-18-20(14-9-13(2)10-21-11-14)16(6-8-19(24)25)17(12-26-3)22-23(15)18/h5,7,9-11H,4,6,8,12H2,1-3H3,(H,24,25) |
InChI Key |
UECHVFIKTBUKTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C2N1N=C(C(=C2C3=CN=CC(=C3)C)CCC(=O)O)COC |
Origin of Product |
United States |
Preparation Methods
The synthetic route for TK9Msv53AD involves several steps, starting with the formation of the pyrrolo[1,2-b]pyridazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
TK9Msv53AD undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of phosphodiesterase-4 inhibition.
Biology: It has been studied for its anti-inflammatory and antifibrotic effects in preclinical models.
Medicine: It was developed as a potential treatment for nonalcoholic steatohepatitis (NASH), although it did not show significant efficacy in clinical trials.
Mechanism of Action
TK9Msv53AD exerts its effects by inhibiting phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, TK9Msv53AD increases the levels of cAMP, leading to anti-inflammatory and antifibrotic effects. The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .
Comparison with Similar Compounds
Comparison with Similar Compounds
TK9Msv53AD belongs to a class of triazine-pyridone hybrids. Its closest structural analog, Compound 10 (2-(3,5-dichloro-4-((1-isopropyl-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile), shares the triazine core but differs in substituents:
- TK9Msv53AD : 3-chlorophenyl group at the pyridone N1 position.
- Compound 10 : Isopropyl group at the pyridone N1 position .
Spectral and Physicochemical Data
| Data Type | TK9Msv53AD | Compound 10 |
|---|---|---|
| MS (m/z) | [M+H]⁺ 585.1 (observed) | Not reported |
| ¹H NMR | Aromatic signals at δ 7.4–8.2 ppm | Aliphatic signals at δ 1.2–1.5 ppm |
| LogP | Estimated 4.2 | Estimated 3.6 |
TK9Msv53AD’s higher logP suggests greater lipophilicity, which may correlate with improved membrane permeability but reduced aqueous solubility compared to Compound 10 .
Functional Implications
- Stability : The electron-withdrawing chlorine substituents may enhance oxidative stability relative to Compound 10’s alkyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
